
(3S)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide is a synthetic organic compound characterized by its unique trifluoromethyl group and dihydroxy functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide typically involves multi-step organic reactions. One possible route could start with the preparation of a suitable precursor, such as a trifluoromethyl ketone, followed by diethylation and subsequent hydroxylation. The reaction conditions may include the use of strong bases, oxidizing agents, and specific catalysts to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, temperature control, and reaction time would be critical factors in the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation of the hydroxyl groups could yield trifluoromethyl ketones, while reduction could produce diethyl alcohol derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3S)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound could be investigated for its potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules. Its trifluoromethyl group may impart unique properties that are useful in drug design and development.
Medicine
In medicine, this compound could be explored for its potential therapeutic applications. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery.
Industry
In industry, this compound could be used in the development of new materials or as a specialty chemical in various manufacturing processes. Its unique properties may make it suitable for applications in coatings, adhesives, or electronic materials.
Mécanisme D'action
The mechanism of action of (3S)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group could enhance its binding affinity or alter its metabolic stability, influencing its overall biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3S,4S)-N-(diphenylmethyl)-2-fluoro-4-hydroxy-3-{[(4-methylbenzene)sulfonyl]methyl}-2-(trifluoromethyl)pentanamide
- Other trifluoromethyl-substituted amides and alcohols
Uniqueness
(3S)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide is unique due to its specific stereochemistry and combination of functional groups. The presence of both diethyl and dihydroxy groups, along with the trifluoromethyl moiety, distinguishes it from other similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
1212336-37-2 |
|---|---|
Formule moléculaire |
C10H18F3NO3 |
Poids moléculaire |
257.25 g/mol |
Nom IUPAC |
(3S)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide |
InChI |
InChI=1S/C10H18F3NO3/c1-3-14(4-2)8(16)7-9(17,5-6-15)10(11,12)13/h15,17H,3-7H2,1-2H3/t9-/m0/s1 |
Clé InChI |
ZIMSRHJHTLIYPK-VIFPVBQESA-N |
SMILES isomérique |
CCN(CC)C(=O)C[C@@](CCO)(C(F)(F)F)O |
SMILES canonique |
CCN(CC)C(=O)CC(CCO)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



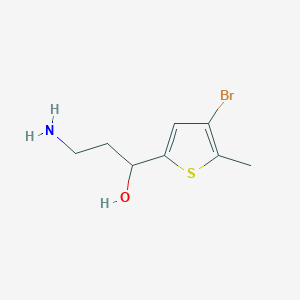

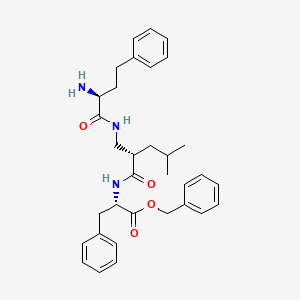


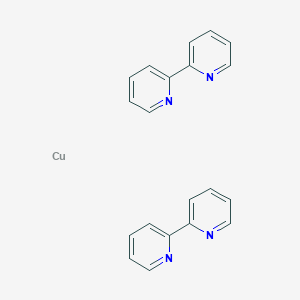
![5'-Nitro-[2,3'-bipyridin]-6'(1'H)-one](/img/structure/B13149969.png)
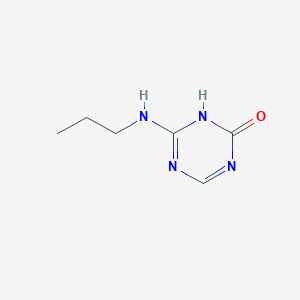

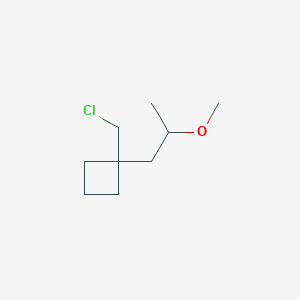

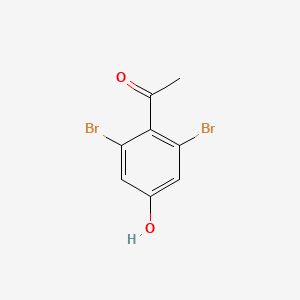
![5,10-Dihexyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]indole](/img/structure/B13150018.png)
